Dicetyl phosphate,sodium salt
Overview
Description
Dicetyl phosphate, sodium salt is a chemical compound with the molecular formula C32H66NaO4P and a molecular weight of 568.83 g/mol . It is also known as dihexadecyl phosphate, sodium salt. This compound is commonly used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicetyl phosphate, sodium salt can be synthesized through the esterification of phosphoric acid with cetyl alcohol, followed by neutralization with sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of dicetyl phosphate, sodium salt often involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dicetyl phosphate, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it back to cetyl alcohol and phosphoric acid.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Cetyl alcohol and phosphoric acid.
Substitution: Various alkyl or acyl phosphate esters.
Scientific Research Applications
Dicetyl phosphate, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
Dicetyl phosphate, sodium salt exerts its effects primarily through its surfactant properties. It can form micelles and vesicles, which encapsulate hydrophobic molecules, thereby enhancing their solubility and stability. In drug delivery systems, it helps in the controlled release of drugs by forming stable vesicular structures .
Comparison with Similar Compounds
Similar Compounds
Dihexadecyl phosphate: Similar in structure but without the sodium salt component.
Sodium deoxycholate: Another surfactant used in drug delivery systems.
Lipoamine acid: Used as a charge inducer in niosomes.
Uniqueness
Dicetyl phosphate, sodium salt is unique due to its ability to form stable vesicular structures, making it highly effective in drug delivery applications. Its surfactant properties also make it versatile for use in various industrial and scientific applications .
Properties
IUPAC Name |
sodium;dihexadecyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H67O4P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-32H2,1-2H3,(H,33,34);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCYGSCAKCOSRB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66NaO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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